molecular formula C7H4ClNO B107618 5-Chlorobenzoxazole CAS No. 17200-29-2

5-Chlorobenzoxazole

Cat. No. B107618
CAS RN: 17200-29-2
M. Wt: 153.56 g/mol
InChI Key: VWMQXAYLHOSRKA-UHFFFAOYSA-N
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Description

5-Chlorobenzoxazole is an organic compound with the chemical formula C7H4ClNO . It appears as a white crystalline powder .


Synthesis Analysis

Benzoxazole derivatives, including 5-Chlorobenzoxazole, can be synthesized using 2-aminophenol as a precursor . The synthesis involves a variety of well-organized methodologies using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Another method involves the cyclocondensation reaction of appropriate carboxylic acid with 2-amino phenol in POCl3 .


Molecular Structure Analysis

The molecular structure of 5-Chlorobenzoxazole was confirmed by IR, 1H/13C-NMR, and mass spectral studies . The molecular weight of 5-Chlorobenzoxazole is 153.57 .


Chemical Reactions Analysis

Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .


Physical And Chemical Properties Analysis

5-Chlorobenzoxazole is a white to tan crystalline solid . It has a melting point range of 42.4-44.7 degrees Celsius .

Scientific Research Applications

Antibacterial Applications

5-Chlorobenzoxazole: has been studied for its potential as an antibacterial agent. Research indicates that benzoxazole derivatives can be effective against a range of bacteria, including Gram-positive and Gram-negative strains . The compound’s efficacy is often compared to established antibiotics like ofloxacin, suggesting its potential use in treating bacterial infections resistant to traditional antibiotics.

Antifungal Efficacy

In the realm of antifungal treatment, 5-Chlorobenzoxazole and its derivatives have shown promising results. Specific compounds have demonstrated high potency against fungal strains such as Candida albicans and Aspergillus niger, with minimal inhibitory concentrations (MICs) that are competitive with standard antifungal drugs like fluconazole .

Anticancer Activity

The anticancer properties of 5-Chlorobenzoxazole derivatives have been a significant area of research. These compounds have been tested against various cancer cell lines, including human colorectal carcinoma (HCT116), and some have shown promising IC50 values, indicating their potential as chemotherapeutic agents .

Anti-inflammatory Potential

Benzoxazole derivatives, including 5-Chlorobenzoxazole , have been explored for their anti-inflammatory properties. This application is crucial as inflammation is a common pathway in many diseases, and effective anti-inflammatory agents can have broad therapeutic implications .

Antiparkinson Activity

Research into neurodegenerative diseases has also highlighted the potential use of 5-Chlorobenzoxazole in treating conditions like Parkinson’s disease. The compound’s ability to interact with biological pathways relevant to these diseases makes it a candidate for further study in this field .

Antiviral Properties

The antiviral capabilities of 5-Chlorobenzoxazole are another exciting avenue of research. Its effectiveness against viruses, including the hepatitis C virus, has been noted, which could lead to new treatments for viral infections that are difficult to manage with existing drugs .

Safety and Hazards

5-Chlorobenzoxazole may cause respiratory irritation, serious eye irritation, skin irritation, and it is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

5-chloro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMQXAYLHOSRKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169201
Record name Benzoxazole, 5-chloro-
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Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorobenzoxazole

CAS RN

17200-29-2
Record name 5-Chlorobenzoxazole
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Record name Benzoxazole, 5-chloro-
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Record name 17200-29-2
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Record name Benzoxazole, 5-chloro-
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Record name 5-Chlorobenzoxazole
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Synthesis routes and methods

Procedure details

To a 250 mL 3-neck round bottom flask equipped with a distillation head, glass stopper, septum, thermocouple and magnetic stir bar was charged 2-amino-4-chlorophenol (20.00 g, 0.139 mol). The solid was dissolved in THF (60 mL) and p-TsOH (0.265 g, 1.39 mmol) was added. The brown solution was warmed to 60° C. over 10 min and aged for 90 min. HPLC assay of the reaction mixture showed 1 LCAP unreacted starting material. The temperature was increased from 60° C. to 74° C., and at 63° C. solvent distillation began. A total of 58 mL was collected during the first distillation. The mixture was diluted with THF (60 mL) and a total of 67 mL of solvent was removed between 71 and 84° C. The mixture was again diluted with THF (60 mL) and 61 mL of solvent was removed between 74 and 114° C. The dark brown solution was cooled to room temperature. The final mass of the solution was 27.96 g. Analysis of the crude stream by 1H NMR showed 0.1 wt % MeOH present in the sample. 1H NMR (500 MHz, CDCl3): δ=8.10 (s, 1H), 7.76 (d, J=1.5 Hz, 1H), 7.50 (d, J=8.7 Hz, 1H), 7.36 ppm (dd, J=8.7, 1.7 Hz, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0.265 g
Type
reactant
Reaction Step Two
Name
LCAP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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